molecular formula C15H25NO B440894 N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide CAS No. 438616-17-2

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B440894
CAS No.: 438616-17-2
M. Wt: 235.36g/mol
InChI Key: TVUVUIMVGIRQHS-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is an organic compound with the molecular formula C15H25NO It is characterized by the presence of a cyclohexenyl group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of cyclohexenyl ethylamine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be implemented to meet industrial standards. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h7,14H,1-6,8-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUVUIMVGIRQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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